molecular formula C10H11NO2 B596844 1-Methylindoline-4-carboxylic acid CAS No. 168899-63-6

1-Methylindoline-4-carboxylic acid

Cat. No. B596844
CAS RN: 168899-63-6
M. Wt: 177.203
InChI Key: QOLDZPOZKZZFOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives, which includes 1-MIC, has been extensively studied . Various methodologies have been developed, including reactions in aqueous media using different catalysts . The reactions are conducted both in water only and in a mixture of water with an organic solvent .


Molecular Structure Analysis

1-MIC contains a total of 25 bonds; 14 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), 1 tertiary amine (aromatic), and 1 hydroxyl group .


Chemical Reactions Analysis

Indole derivatives, including 1-MIC, can undergo a variety of chemical reactions . For example, they can react with alcohols to form esters in a process called Fischer esterification . They can also be converted to amides .


Physical And Chemical Properties Analysis

1-MIC has a molecular weight of 177.2 . It is a solid at room temperature and should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Biocatalyst Inhibition

Carboxylic acids, such as 1-Methylindoline-4-carboxylic acid, have been studied for their role in biocatalyst inhibition. These compounds can inhibit the growth of engineered microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations lower than desired yields. This inhibition is crucial for understanding how to engineer microbial strains with improved industrial performance and resistance to these acids, which are often used as food preservatives due to their antimicrobial properties (Jarboe et al., 2013).

Therapeutic Potential

The therapeutic applications of compounds related to this compound are broad and diverse. For instance, tetrahydroisoquinolines, which share structural similarities with this compound, have been explored for their anticancer, antimalarial, and central nervous system therapeutic potential. These compounds have shown promise as novel drug candidates with unique mechanisms of action (Singh & Shah, 2017).

Antioxidant Activity

The antioxidant capacity of carboxylic acid derivatives has also been a subject of study. These compounds are essential in various fields, from food engineering to medicine, for their ability to neutralize free radicals and prevent oxidative stress, contributing to the development of antioxidants that can protect against a range of diseases (Munteanu & Apetrei, 2021).

Safety and Hazards

1-MIC is classified under the GHS07 hazard class . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

1-methyl-2,3-dihydroindole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-11-6-5-7-8(10(12)13)3-2-4-9(7)11/h2-4H,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLDZPOZKZZFOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677643
Record name 1-Methyl-2,3-dihydro-1H-indole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

168899-63-6
Record name 2,3-Dihydro-1-methyl-1H-indole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168899-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-2,3-dihydro-1H-indole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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